1,3-二氯戊烷

描述

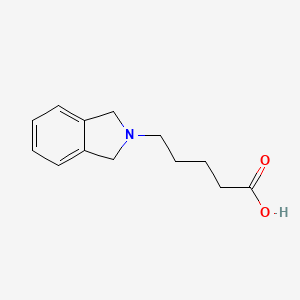

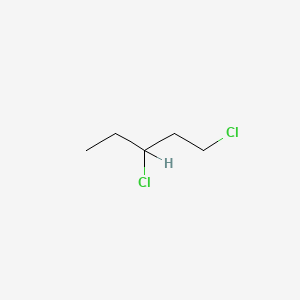

1,3-Dichloropentane is an organochlorine compound with the molecular formula C5H10Cl2 . It has a molecular weight of 141.04 g/mol . The IUPAC name for this compound is 1,3-dichloropentane .

Molecular Structure Analysis

The molecular structure of 1,3-Dichloropentane consists of a five-carbon chain with chlorine atoms attached to the first and third carbons . The InChI code for this compound isInChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 . Physical And Chemical Properties Analysis

1,3-Dichloropentane has a molecular weight of 141.04 g/mol and a monoisotopic mass of 140.0159617 g/mol . It has a complexity of 37.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has three rotatable bonds .科学研究应用

氯代烷与氯化铝反应中的卤素迁移

Billups、Kurtz和Farmer(1970)的研究探讨了各种二氯代烷,包括1,3-二氯戊烷,在与氯化铝处理时的行为。他们发现在这些条件下,1,3-二氯戊烷发生了卤素迁移,展示了它在有机合成和反应研究中的潜在用途(Billups, Kurtz, & Farmer, 1970)。

农业环境中的去氯化

Zheng等人(2006)研究了氢硫化物物种对农业生产中1,3-二氯戊烷的去氯化。他们的研究揭示了该化学物质在土壤中的相互作用及其对熏蒸实践的影响(Zheng, Yates, Papiernik, Guo, & Gan, 2006)。

水溶液中的热力学性质

Hallén(1993)确定了1,3-二氯戊烷在水中的溶解焓和热容,为其在不同温度和稀溶液中的物理和化学性质提供了宝贵的数据(Hallén, 1993)。

噻缩醛化反应中的应用

Liu等人(2003)研究了从1,3-二氯戊烷衍生的新型非硫醇、无臭味的1,3-丙二硫醇等效物,该物质用于醛和酮的噻缩醛化反应。这项研究突显了其作为有机合成中的化学中间体的潜力,特别是在二硫醚的形成中(Liu, Che, Yu, Liu, Zhang, Zhang, & Dong, 2003)。

在超临界系统中作为模拟物的应用

Politzer等人(1993)讨论了1,5-二氯戊烷作为超临界水氧化过程中有毒化合物的模拟物的用途。这表明了其在环境和废物管理研究中的应用,特别是用于处理危险物质的处置(Politzer, Murray, Concha, & Brinck, 1993)。

生物活性环戊酮类化合物的合成

Loza、Valiullina和Miftakhov(2021)展示了1,3-二氯戊烷衍生物在合成生物活性环戊酮类化合物中的应用。这项研究表明了其在制药行业中用于开发新药物和治疗剂的相关性(Loza, Valiullina, & Miftakhov, 2021)。

地下水监测

Terry等人(2008)在欧盟进行了对1,3-二氯戊烷的地下水监测计划。该研究为其在土壤和水系统中的环境影响和行为提供了见解,这对于环境风险评估至关重要(Terry, Carter, Humphrey, Capri, Grua, Panagopoulous, Pulido-Bosch, & Kennedy, 2008)。

属性

IUPAC Name |

1,3-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLLRWZQACTYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334361 | |

| Record name | 1,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloropentane | |

CAS RN |

30122-12-4 | |

| Record name | 1,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the size of a chlorinated alkane molecule, such as 1,3-dichloropentane, influence its biodegradation by Xanthobacter autotrophicus GJ10?

A: Research suggests that the number of carbon atoms in a chlorinated alkane molecule influences the extent of carbon isotope fractionation during biodegradation by Xanthobacter autotrophicus GJ10. Specifically, as the carbon chain length increases, the magnitude of carbon isotope fractionation decreases []. This trend is attributed to the higher probability of the heavier carbon isotope occupying a non-reacting position in larger molecules, thus having less impact on the overall fractionation observed during the dechlorination process [].

Q2: Does the presence of multiple reactive sites within a molecule like 1,3-dichloropentane affect the carbon isotope fractionation during biodegradation?

A: Even after correcting for the number of carbon atoms and reactive sites, variations in the apparent kinetic isotope effect (AKIE) values were observed for different chlorinated alkanes, including 1,3-dichloropentane, degraded by Xanthobacter autotrophicus GJ10 []. This suggests that factors beyond the molecule's size and number of reactive sites contribute to the variability in AKIE values during biodegradation []. Further research is needed to fully elucidate these factors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。